3-Ethyl-7-methoxy-1H-indole

Lipophilicity Physicochemical property Drug-likeness

Sourcing precisely substituted indoles for SAR often forces compromise between lipophilicity and H-bond capacity. 3-Ethyl-7-methoxy-1H-indole (CAS 2436-00-2) resolves this with a unique C3-ethyl/C7-methoxy pattern. • XLogP3 = 2.8 vs. 7-methoxyindole (~1.8) - a ~1.0 log unit shift for matched-pair LipE correlations • Extra rotatable bond at C3 enables entropic penalty quantification by ITC • Dual orthogonal vectors (C3 + C7) for systematic fragment-to-lead elaboration In stock and ready for immediate global dispatch.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13707956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-7-methoxy-1H-indole
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C=CC=C2OC
InChIInChI=1S/C11H13NO/c1-3-8-7-12-11-9(8)5-4-6-10(11)13-2/h4-7,12H,3H2,1-2H3
InChIKeyCOOHAGDQVXCSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-7-methoxy-1H-indole Core Physicochemical Profile


3-Ethyl-7-methoxy-1H-indole (CAS 2436-00-2) is a disubstituted indole derivative with a C3 ethyl group and a C7 methoxy substituent, possessing a molecular weight of 175.23 g/mol and a computed XLogP3 of 2.8 [1]. Indoles form a privileged scaffold in medicinal chemistry and chemical biology, but the specific pattern of substitution on the indole nucleus dictates reactivity, physicochemical properties, and biological target engagement profiles [2]. The simultaneous presence of an electron-donating methoxy group at the 7-position and an alkyl chain at the 3-position creates a substitution pattern that is distinct from the more common 5-substituted or unsubstituted indole analogues frequently employed in screening libraries, making this compound a targeted choice for structure-activity relationship (SAR) studies where both lipophilicity and hydrogen-bonding capacity must be controlled .

Distinct 3-ethyl,7-methoxy substitution avoids common 5-substituted indole SAR ambiguity
Controls both lipophilicity and hydrogen-bond acceptor capacity
Targeted for matched molecular pair SAR campaigns

Why 3-Ethyl-7-methoxy-1H-indole Cannot Be Replaced


Indole derivatives with different substitution patterns exhibit markedly divergent behavior in both synthetic and biological contexts. The C3 position is the most reactive site for electrophilic aromatic substitution in unprotected indoles, and the nature of the C3 substituent directly governs downstream functionalization routes and metabolic stability . Simultaneously, the C7 methoxy group alters the electron density of the benzene ring, influencing both the regioselectivity of further substitution and the compound's capacity to act as a hydrogen-bond acceptor in biological target binding pockets [1]. Replacing 3-ethyl-7-methoxy-1H-indole with unsubstituted indole, 3-ethylindole, or 7-methoxyindole would result in a different logP, altered conformational flexibility, and a distinct hydrogen-bonding profile—each of which can confound SAR interpretation and lead to false-negative or false-positive hits in screening cascades [2]. The quantitative evidence below substantiates these differentiation dimensions.

LogP Unsubstituted or mono-substituted indoles have different logP profiles, which may shift permeability and binding predictions.
Conformation Loss of the C3 ethyl group reduces conformational flexibility; may alter binding entropy compared to 7-methoxyindole.
Pharmacology C3 alkylation can invert AhR pharmacology; 7-methoxyindole agonist data may not transfer to this analog.

3-Ethyl-7-methoxy-1H-indole: Quantitative Evidence


Lipophilicity Advantage vs. 7-Methoxyindole

The computed XLogP3 for 3-ethyl-7-methoxy-1H-indole is 2.8, reflecting the lipophilic contribution of the C3 ethyl group [1]. By comparison, 7-methoxyindole (CAS 3189-22-8), which lacks the C3 alkyl substituent, has a computed XLogP3 of approximately 1.8 based on PubChem data [2]. This ~1.0 log unit increase in lipophilicity translates to roughly a tenfold difference in octanol-water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and metabolic clearance rate predictions in drug discovery programs.

XLogP3 Difference
Reported
2.8
1.8
Δ +1.0
Supports lipophilicity-controlled SAR interpretation
Computed by XLogP3; not experimentally determined
Lipophilicity Physicochemical property Drug-likeness

Conformational Flexibility vs. 7-Methoxyindole

3-Ethyl-7-methoxy-1H-indole possesses 2 rotatable bonds (the C3 ethyl group and the C7 methoxy group) [1], whereas 7-methoxyindole has only 1 rotatable bond (the C7 methoxy alone) [2]. This additional degree of conformational freedom at the C3 position has implications for both target binding entropy and the compound's ability to adopt bioactive conformations. The ethyl group can explore multiple torsional states, which may be either advantageous (enabling induced-fit binding) or detrimental (increasing the entropic penalty of binding) depending on the target pocket geometry.

Rotatable Bonds
Reported
2
bonds
Indicates additional conformational sampling for molecular recognition
vs 7-methoxyindole: 1 rotatable bond
Conformational flexibility Molecular recognition Entropic penalty

AhR Modulation Potential vs. 7-Methoxyindole

7-Methoxyindole has been experimentally demonstrated to act as a potent agonist of the human aryl hydrocarbon receptor (AhR), with an EMAX of 80% relative to 5 nM dioxin (TCDD) in AZ-AHR transgenic cell reporter gene assays [1]. It also induced substantial AhR nuclear translocation and enriched CYP1A1 promoter binding [1]. While the specific AhR activity of 3-ethyl-7-methoxy-1H-indole has not been directly measured and published, structure-activity data from the same study show that the identity and position of indole substituents profoundly affect AhR efficacy and binding mode—with 3-methylindole acting as an antagonist (IC50 19 μM) rather than an agonist [1]. This establishes that C3 alkylation can qualitatively switch AhR pharmacology. Researchers investigating AhR modulation should therefore not assume that 7-methoxyindole data applies to the C3-ethyl analog; the compound must be profiled independently.

AhR Activity Context
Class-level
Not measured
Agonist / Antagonist Switch
Inferred
C3 alkylation may invert AhR pharmacology; requires independent profiling
7-Methoxyindole agonist EMAX 80%; 3-methylindole antagonist IC50 19 μM
AhR agonist Nuclear receptor CYP1A1 induction

Molecular Weight and Heavy Atom Count vs. Mono-Substituted Indoles

3-Ethyl-7-methoxy-1H-indole has a molecular weight of 175.23 g/mol and a heavy atom count of 13 [1]. This places it between the simpler mono-substituted analogs—7-methoxyindole (MW 147.17, 11 heavy atoms) and 3-ethylindole (MW 145.20, 11 heavy atoms)—and more complex, fully decorated indole scaffolds [2][3]. The incremental ~28 Da mass difference relative to either mono-substituted analog is attributable to the second substituent, making this compound a useful intermediate-complexity probe for fragment growth campaigns where each heavy atom addition must be justified by a corresponding gain in target affinity or selectivity.

Fragment-like Size
Reported
175.23
g/mol · 13 heavy atoms
Intermediate complexity suitable for fragment growth campaigns
Δ +28 g/mol vs 7-methoxyindole; within rule-of-three space
Molecular weight Lead-likeness Fragment-based screening

3-Ethyl-7-methoxy-1H-indole Research & Industrial Applications


Controlled Lipophilicity for Indole SAR

When building congeneric series to probe the effect of lipophilicity on target binding or ADME properties, 3-ethyl-7-methoxy-1H-indole (XLogP3 = 2.8) provides a distinct lipophilicity point compared to 7-methoxyindole (XLogP3 ≈ 1.8) without introducing heteroatom changes that would confound interpretation [1]. This ~1.0 log unit difference enables researchers to generate meaningful lipophilic efficiency (LipE) correlations across matched molecular pairs.

Conformational Entropy in Ligand Binding

The additional rotatable bond at C3 (2 vs. 1 for 7-methoxyindole) makes 3-ethyl-7-methoxy-1H-indole a useful probe for investigating the thermodynamic consequences of conformational restriction in indole-based ligands [1]. Isothermal titration calorimetry (ITC) studies comparing this compound against its conformationally more restricted 7-methoxyindole analog can quantify the entropic penalty associated with the ethyl rotor.

AhR Pharmacophore Mapping: C3-Alkyl Switch

The established AhR antagonist activity of 3-methylindole (IC50 19 μM) contrasted with the agonist activity of 7-methoxyindole (EMAX 80%) creates a compelling rationale for profiling 3-ethyl-7-methoxy-1H-indole as a tool to probe the steric and electronic boundaries of the AhR ligand-binding pocket [1]. This compound can help answer whether the antagonist switch is specific to methyl or generalizable to longer alkyl chains.

Fragment Growth and Lead Optimization Campaigns

With a molecular weight of 175.23 g/mol and 13 heavy atoms, 3-ethyl-7-methoxy-1H-indole occupies an attractive intermediate position in fragment-to-lead pipelines [1]. Its dual-substitution pattern provides two orthogonal vectors for further chemical elaboration (C3 ethyl and C7 methoxy), enabling systematic exploration of binding pocket topology without exceeding lead-like physicochemical space.

Application
Selection Property
Validation Focus
Controlled Lipophilicity SAR
Distinct logP profile
LipE correlation across matched molecular pairs
Conformational Entropy Studies
Rotatable bond count
ITC-based entropic penalty quantification
AhR Pharmacophore Mapping
C3 alkyl substitution pattern
AhR agonism/antagonism switch profiling
Fragment Growth Campaigns
Dual-substitution vectors
Systematic pocket topology exploration
Quote Request

Request a Quote for 3-Ethyl-7-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.